9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate
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Overview
Description
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a complex organic compound with significant potential in various scientific fields. This compound is known for its interaction with DNA, making it a valuable candidate in the development of chemotherapeutic agents .
Preparation Methods
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate involves multiple steps, including the formation of the acridine moiety and its subsequent attachment to the nonanamide chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate has a wide range of scientific research applications. In chemistry, it is used as a probe for nucleic acids due to its ability to bind to DNA. In biology, it is studied for its potential as an inhibitor of topoisomerase I, making it a promising candidate for anticancer therapy. In medicine, it is being evaluated for its chemotherapeutic potential .
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of DNA, leading to partial intercalation. This binding disrupts the normal function of DNA, inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds include other acridine derivatives, such as 9-phenyl acridine and 4’-(9-Acridinylamino)methanesulfon-m-anisidide 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is unique due to its specific binding properties and its potential as a topoisomerase I inhibitor .
Properties
CAS No. |
74039-07-9 |
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Molecular Formula |
C29H35N3O4S |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
acridin-9-yl-[4-(9-amino-9-oxononyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H31N3O.CH4O3S/c29-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)30-28-23-12-7-9-14-25(23)31-26-15-10-8-13-24(26)28;1-5(2,3)4/h7-10,12-15,17-20H,1-6,11,16H2,(H2,29,32)(H,30,31);1H3,(H,2,3,4) |
InChI Key |
NENWLHYFPKXSMD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)N |
Origin of Product |
United States |
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